3-[3-(Phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol
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Overview
Description
3-[3-(Phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The imidazo[1,2-a]pyrimidine scaffold is known for its broad range of biological activities, making it a valuable structure in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with α-halo ketones, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
3-[3-(Phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[3-(Phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antiviral and anticancer activities.
Imidazo[1,2-a]pyrimidine: Shares a similar core structure and exhibits a broad range of biological activities.
Imidazo[1,2-a]thiazole: Another heterocyclic compound with potential therapeutic applications.
Uniqueness
3-[3-(Phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the phenylamino group and the hydroxyl group on the phenol ring can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C18H14N4O |
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Molecular Weight |
302.3 g/mol |
IUPAC Name |
3-(3-anilinoimidazo[1,2-a]pyrimidin-2-yl)phenol |
InChI |
InChI=1S/C18H14N4O/c23-15-9-4-6-13(12-15)16-17(20-14-7-2-1-3-8-14)22-11-5-10-19-18(22)21-16/h1-12,20,23H |
InChI Key |
IWVGWGAHNNXVHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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